5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
The compound 5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione features a purine-dione core fused with a [1,2,4]triazolo ring at positions [4,3-e]. Key structural attributes include:
- 5-Methyl group: Stabilizes the purine ring system.
- 3-(p-Tolyl) group: A 4-methylphenyl moiety that facilitates aromatic interactions in biological systems.
This structure is distinct from simpler purine derivatives due to its fused triazolo ring and extended alkyl-aryl substituents, which may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-10-12-17(13-11-15)19-25-26-22-28(14-6-9-16-7-4-3-5-8-16)18-20(30)24-23(31)27(2)21(18)29(19)22/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGUSDVLSYVHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCCC5=CC=CC=C5)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo-Purine Derivatives
Compound A : 5-Methyl-3-(4-methylphenyl)-9-propyl-5H-[1,2,4]triazolo[3,4-h]purine-6,8-dione ()
- Key Differences :
- Triazolo ring fused at [3,4-h] instead of [4,3-e], altering ring conformation.
- 9-Propyl group (vs. 3-phenylpropyl in the target): Reduces hydrophobicity (logP ~2.1 vs. ~3.5 estimated for the target).
- 3-(4-Methylphenyl) : Identical to the target’s p-tolyl group.
- Implications : The shorter alkyl chain and different triazolo fusion may reduce steric hindrance but limit bioavailability in lipid-rich environments .
Compound B : 3-(4-Chlorophenyl)-9-Isopropyl-5,7-Dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione ()
- 9-Isopropyl: Less lipophilic than 3-phenylpropyl, possibly reducing tissue penetration. 5,7-Dimethyl groups: May increase metabolic stability by blocking oxidation sites.
- Implications : The chloro substituent could improve binding affinity to targets like kinases but reduce solubility compared to the target compound .
Purine-Dione Derivatives Without Triazolo Rings
Compound C : 1,7,9-Trimethyl-1H-Purine-6,8(7H,9H)-Dione ()
Pyrazolo-Triazine Derivatives (–7)
Compound D : 3-Hydroxy-7-Oxo-5,6-Dihydropyrazolo[3,4-e]-1,2,4-Triazine ()
Pyrrolo-Triazolo-Pyrazine Derivatives (–9)
Compound E : 5-((1R,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentylamino)Pyrazine-2-Carbonitrile
- Key Differences: Additional pyrrolo and pyrazine rings increase molecular weight (~450 g/mol vs. ~400 g/mol for the target). Cyclopentylamino and nitrile groups: Introduce conformational rigidity and electrophilic character.
- Implications : Higher complexity may improve selectivity but complicate synthesis .
Structural and Property Comparison Table
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